![molecular formula C14H13BrO B025847 2-Benzyloxybenzylbromide CAS No. 103633-30-3](/img/structure/B25847.png)
2-Benzyloxybenzylbromide
Overview
Description
2-Benzyloxybenzylbromide is a chemical compound with the molecular formula C14H13BrO . It is used for research and development purposes .
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reaction mechanisms, the rate of the reaction, and the factors affecting the reaction . Specific details about the chemical reactions involving 2-Benzyloxybenzylbromide are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and reactivity . Specific details about the physical and chemical properties of 2-Benzyloxybenzylbromide are not available in the search results.Scientific Research Applications
Synthesis of Polyphenolic Benzofurans
2-Benzyloxybenzylbromide is used in the synthesis of hexacyclic dimeric resveratrol polyphenolic benzofurans . This synthetic technology was applied to the total synthesis of malibatol A, shoreaphenol, and other biologically relevant poly-phenols .
2. Preparation of Benzyl Ethers and Esters 2-Benzyloxybenzylbromide is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Protection of Complex Alcohol Substrates
The benzyl group is widely used as a protecting group in organic and medicinal chemistry. 2-Benzyloxybenzylbromide can be used to protect complex alcohol substrates as benzyl ethers under neutral conditions .
Synthesis of PMB Ethers
In situ activation of 2-benzyloxybenzylbromide without isolation of the active salt presents certain advantages, such as described for the synthesis of PMB ethers .
5. Synthesis of Benzyl Ethers from Alcohols 2-Benzyloxybenzylbromide releases an electrophilic benzyl species upon warming; application to the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable has been demonstrated .
Synthesis of Other Arylmethyl Ethers
The methodology of using 2-benzyloxybenzylbromide can be extended to the synthesis of other arylmethyl ethers .
properties
IUPAC Name |
1-(bromomethyl)-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAVJJQEPGJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363814 | |
Record name | 2-BENZYLOXYBENZYLBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxybenzylbromide | |
CAS RN |
103633-30-3 | |
Record name | 2-BENZYLOXYBENZYLBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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